

Efficacy of Skp2 inhibitor 2 compared to other Skp2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy of Skp2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Skp2 inhibitor 2** and other prominent Skp2 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.

Introduction to Skp2 Inhibition

S-phase kinase-associated protein 2 (Skp2) is an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent proteasomal degradation of several key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with a poor prognosis. By targeting p27 for degradation, Skp2 promotes cell cycle progression from G1 to S phase, thus driving cellular proliferation. The central role of the Skp2-p27 axis in cancer pathogenesis has made Skp2 an attractive target for the development of novel anticancer therapies. A variety of small molecule inhibitors have been developed to disrupt the function of the SCF-Skp2 complex through different mechanisms, offering potential therapeutic avenues for a multitude of malignancies.



Comparison of In Vitro Efficacy

The in vitro potency of Skp2 inhibitors is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays that measure the inhibition of a specific molecular interaction, and in cellular assays that assess the impact on cancer cell viability.

Inhibitor	Alias	Target Interactio n	Biochemi cal IC50	Cancer Cell Line	Cellular IC50	Citation(s)
Skp2 inhibitor 2	compound 14ag / 14i	Skp2-Cks1	570 nM / 2.8 μM	PC-3 (Prostate)	4.8 μΜ	[1][2]
MGC-803 (Gastric)	7.0 μΜ	[1][2]				
SCFSkp2- IN-2	AAA-237	Skp2	Kd: 28.77 μΜ	A549 (Lung)	0.7 μM (72h)	[1]
H1299 (Lung)	1.1 μM (72h)	[1]				
SZL-P1-41	compound #25	Skp2-Skp1	Not Reported	PC3 (Prostate)	5.61 μΜ	[3][4]
LNCaP (Prostate)	1.22 μΜ	[3][4]				
Inhibitor C1	SKPin C1	Skp2-p27	Not Reported	SCLC cell line panel	avg. 2.78 μΜ	[5]
U266 & RPMI 8226 (Multiple Myeloma)	>10 μM (viability)	[6]				
Inhibitor C2	-	Skp2-p27	Not Reported	ECC-1 (Endometri al)	EC50: 14.32 μM	[7]



Comparison of In Vivo Efficacy

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. The following table summarizes the in vivo anti-tumor activity of various Skp2 inhibitors in xenograft mouse models.

Inhibitor	Alias	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Citation(s)
Skp2 inhibitor	compound 14i	PC-3 xenograft	50 mg/kg, i.p., every 2 days	90.42%	[2]
SCFSkp2-IN-	AAA-237	A549 xenograft	15 mg/kg, i.p., daily for 14 days	55%	[1]
45 mg/kg, i.p., daily for 14 days	64%	[1]			
SZL-P1-41	compound #25	A549 & PC3 xenografts	40 mg/kg & 80 mg/kg, i.p.	Dose- dependent	[8][9][10]
Inhibitor C1	SKPin C1	T-ALL xenograft	Not specified	Significant reduction in tumor burden	[11]

Mechanisms of Action and Signaling Pathways

Skp2 inhibitors achieve their anti-cancer effects by disrupting the function of the SCF-Skp2 E3 ligase complex at different points of interaction. This leads to the accumulation of tumor suppressor proteins, primarily p27, which in turn halts the cell cycle and can induce apoptosis or senescence.

Skp2 inhibitor 2: Targeting the Skp2-Cks1 Interaction

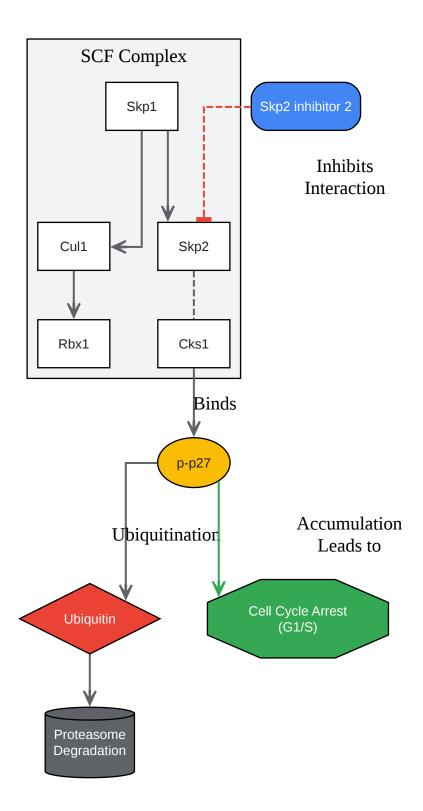




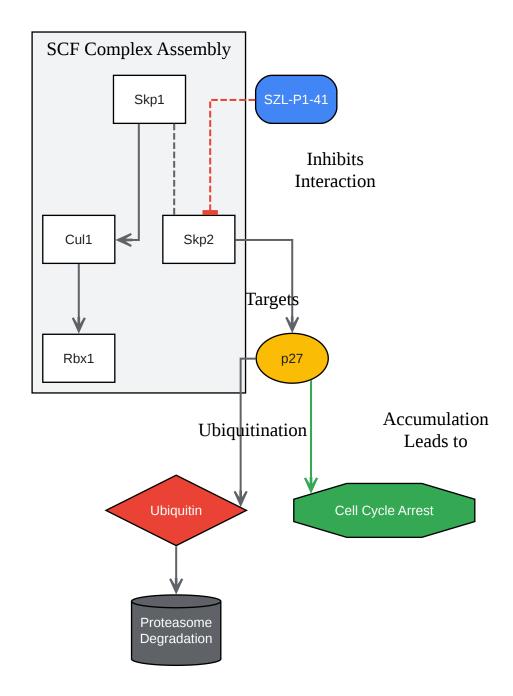


Skp2 inhibitor 2, also known as compound 14ag or 14i, functions by inhibiting the interaction between Skp2 and its essential cofactor, Cks1. This interaction is crucial for the recognition and binding of phosphorylated p27. By disrupting the Skp2-Cks1 complex, the inhibitor prevents the recruitment of p27 to the SCF E3 ligase, leading to its stabilization and accumulation.

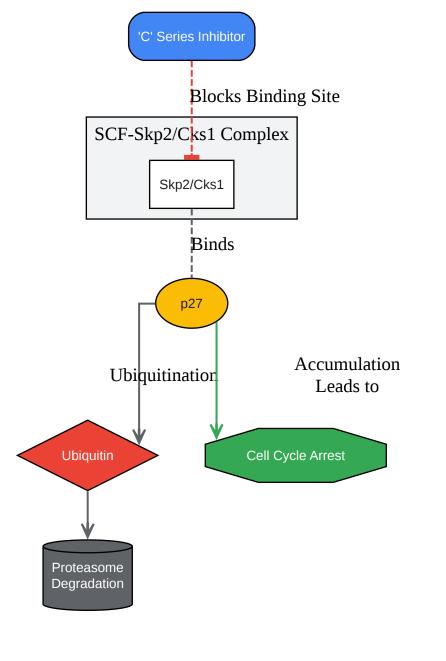






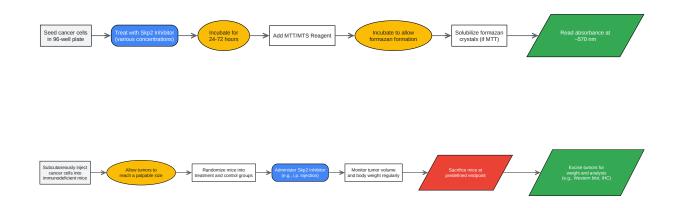












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- To cite this document: BenchChem. [Efficacy of Skp2 inhibitor 2 compared to other Skp2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10857987#efficacy-of-skp2-inhibitor-2-compared-to-other-skp2-inhibitors]

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